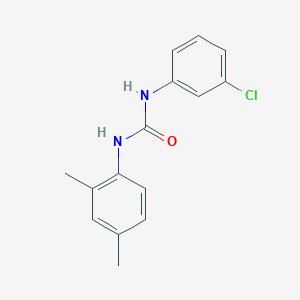

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

Description

Historical Trajectory and Evolution of Urea (B33335) Chemistry

The story of urea is a landmark in the history of chemistry. Initially isolated from urine in the 18th century, its synthesis by Friedrich Wöhler in 1828 from inorganic precursors is widely regarded as a pivotal moment that challenged the theory of vitalism and laid the groundwork for modern organic chemistry. This breakthrough opened the floodgates to the synthesis and exploration of a vast array of urea derivatives. The evolution of urea chemistry has been marked by the development of new synthetic methodologies, allowing for the precise and efficient introduction of various substituents onto the urea core. This has led to a rich and diverse family of compounds with a wide spectrum of physical, chemical, and biological properties.

Significance of Aryl Urea Scaffolds in Modern Organic Synthesis and Molecular Design

Aryl urea scaffolds, characterized by the presence of one or more aromatic rings attached to the urea nitrogen atoms, are of paramount importance in modern organic synthesis and molecular design. The urea moiety itself is a unique functional group, capable of acting as both a hydrogen bond donor and acceptor. This property is crucial for its ability to interact with biological targets such as enzymes and receptors.

The attachment of aryl groups to this core introduces a range of valuable characteristics. The aromatic rings can be readily functionalized with various substituents, allowing for the fine-tuning of steric and electronic properties. This modularity is a key advantage in drug discovery and materials science, enabling chemists to systematically modify structures to optimize their desired activities. Furthermore, the planarity and rigidity of the aryl groups can impart specific conformational preferences to the molecule, which is often a critical factor in achieving high-affinity binding to biological targets.

Classification and Structural Diversification of Diaryl Urea Derivatives

Diaryl ureas, a subclass of aryl ureas where both nitrogen atoms of the urea moiety are substituted with aromatic rings, represent a particularly important and extensively studied group of compounds. They can be broadly classified based on the nature and substitution pattern of the two aryl rings.

Symmetrical Diaryl Ureas: In these compounds, the two aryl groups are identical.

Unsymmetrical Diaryl Ureas: These molecules possess two different aryl substituents.

The structural diversification within diaryl ureas is vast and is achieved through several strategies:

Variation of Aryl Ring Systems: A wide variety of aromatic and heteroaromatic rings can be incorporated, each imparting unique electronic and steric properties.

Substitution on the Aryl Rings: The introduction of different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the aromatic rings allows for precise modulation of the compound's properties.

Introduction of Additional Functional Groups: Other functionalities can be appended to the aryl rings to enhance solubility, introduce reactive handles, or create additional points of interaction with biological targets.

This structural diversity is a key reason for the widespread application of diaryl ureas in various fields of chemical research.

Research Landscape Surrounding 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea and Analogous Structures

While specific, in-depth research focused exclusively on 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is limited in publicly available scientific literature, the broader class of chlorophenyl-dimethylphenyl ureas and related diaryl ureas is a subject of significant scientific interest. The research landscape for these analogous structures is vibrant and primarily concentrated in two key areas: medicinal chemistry and agrochemistry.

Medicinal Chemistry: A substantial body of research has explored diaryl ureas as potent inhibitors of various protein kinases. mdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The diaryl urea scaffold has been found to be an effective pharmacophore for targeting the ATP-binding site of many kinases.

For instance, the blockbuster anti-cancer drug Sorafenib is a diaryl urea derivative that inhibits multiple kinases involved in tumor progression and angiogenesis. Research on compounds structurally related to 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea has often focused on their potential as kinase inhibitors for the treatment of various cancers. researchgate.netnih.gov The specific substitution pattern of a chloro group on one phenyl ring and dimethyl groups on the other is a common motif explored in the design of selective kinase inhibitors.

Agrochemistry: Phenyl urea derivatives have a long history of use as herbicides. chemimpex.comnih.gov Their mode of action typically involves the inhibition of photosynthesis in target weed species. The structural features of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, particularly the chlorinated phenyl ring, are consistent with those found in many commercial herbicides. Research in this area focuses on developing new urea-based herbicides with improved efficacy, selectivity, and environmental profiles.

The following table provides examples of analogous diaryl urea structures and their reported biological activities, illustrating the research context for 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea.

| Compound Name | Aryl Substituent 1 | Aryl Substituent 2 | Reported Biological Activity |

| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 4-{2-[(methylcarbamoyl)oxy]ethyl}phenyl | Multi-kinase inhibitor (anticancer) |

| Linuron | 3,4-dichlorophenyl | methoxy, methyl | Herbicide (photosynthesis inhibitor) |

| Diuron | 3,4-dichlorophenyl | dimethyl | Herbicide (photosynthesis inhibitor) |

| 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | 4-chlorophenyl | 2,6-difluorobenzoyl | Insecticide (chitin synthesis inhibitor) |

While direct experimental data for 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is not extensively documented, the well-established activities of its structural analogs strongly suggest its potential as a bioactive molecule, warranting further investigation in both medicinal and agricultural chemistry. The specific combination of the 3-chlorophenyl and 2,4-dimethylphenyl moieties likely confers a unique set of properties that could be exploited for the development of novel therapeutic agents or crop protection chemicals.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-10-6-7-14(11(2)8-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAMFYSLJZNYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283847 | |

| Record name | 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-28-1 | |

| Record name | NSC33742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(2,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 1 3 Chlorophenyl 3 2,4 Dimethylphenyl Urea

Established Synthetic Routes to Unsymmetrical Aryl Ureas

Established methods for the synthesis of unsymmetrical aryl ureas have traditionally relied on the reaction of an amine with an isocyanate or a phosgene derivative. Over the years, these methods have been refined, and new catalytic approaches have been introduced to improve efficiency, safety, and substrate scope.

Isocyanate-Amine Coupling Approaches

The most common and direct method for the synthesis of unsymmetrical ureas is the coupling of an aryl isocyanate with an arylamine. This reaction is typically high-yielding and proceeds under mild conditions. In the synthesis of 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea, this involves the reaction of 3-chlorophenyl isocyanate with 2,4-dimethylaniline, or alternatively, 2,4-dimethylphenyl isocyanate with 3-chloroaniline.

The isocyanate precursors can be generated from the corresponding anilines using phosgene or a phosgene equivalent like triphosgene. For instance, 2,4-dimethylphenyl isocyanate can be synthesized from 2,4-dimethylaniline and triphosgene. The subsequent coupling with 3-chloroaniline provides the desired urea (B33335). A study on the synthesis of aryl urea derivatives describes the preparation of various aryl isocyanates from the corresponding amines and triphosgene in dichloromethane, followed by coupling with another amine in acetone at room temperature to afford the diaryl urea derivatives in good yields asianpubs.org.

A specific example of this approach involves the reaction of 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine, which are structurally similar to the precursors of the target molecule. The reactants were mixed and irradiated by microwave for a short duration, leading to the formation of the corresponding diaryl urea nih.gov. This highlights the efficiency of microwave-assisted synthesis in accelerating the isocyanate-amine coupling reaction.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 3-Chlorophenyl isocyanate | 2,4-Dimethylaniline | Acetone | Room Temperature, 3-4 h | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | Good | asianpubs.org |

| 2,4-Dimethylphenyl isocyanate | 3-Chloroaniline | Acetone | Room Temperature, 3-4 h | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | Good | asianpubs.org |

| 1-Chloro-3-isocyanatobenzene | 4-Nitrobenzenamine | None | Microwave irradiation, 1 min | 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | Not Specified | nih.gov |

Carbonylation Strategies

Carbonylation reactions provide an alternative to the use of pre-formed isocyanates, often generating the urea linkage in a one-pot procedure from amines and a carbonyl source. These methods can utilize carbon monoxide (CO) gas, or safer CO surrogates.

Palladium-catalyzed oxidative carbonylation of amines is a prominent method. For the synthesis of 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea, a mixture of 3-chloroaniline and 2,4-dimethylaniline could be subjected to carbonylation in the presence of a palladium catalyst and an oxidant. A general synthesis of ureas by direct Pd-catalyzed oxidative carbonylation of primary amines has been reported, achieving high catalytic efficiencies nih.gov.

Another approach involves the carbonylation of anilines using triphosgene. A one-step synthesis of a diaryl urea involved a carbonylation reaction with triphosgene in the presence of triethylamine, followed by the addition of another aniline to the in situ generated aryl isocyanate, resulting in good yields mdpi.com.

| Amine 1 | Amine 2 | Carbonyl Source | Catalyst/Reagent | Product | Yield | Reference |

| 3-Chloroaniline | 2,4-Dimethylaniline | CO, Air | PdI2/KI | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | High (expected) | nih.gov |

| 2-Aminophenyl derivative | 4-Methoxyaniline | Triphosgene | Triethylamine | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | 72% | mdpi.com |

Palladium-Catalyzed Synthetic Protocols

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas, offering a versatile alternative to traditional methods. These protocols often involve the coupling of an aryl halide with a urea or a protected urea derivative.

A facile route to unsymmetrical N,N'-diaryl ureas involves a two-pot strategy with two sequential Pd-catalyzed C-N cross-coupling reactions. This method utilizes a protected urea, such as benzylurea, which is first arylated with an aryl halide. After deprotection, a second arylation with a different aryl halide yields the unsymmetrical diaryl urea nih.gov. For the synthesis of 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea, one could envision a sequence starting with the coupling of benzylurea with either 1-bromo-2,4-dimethylbenzene or 1-bromo-3-chlorobenzene, followed by deprotection and a second coupling reaction.

Another palladium-catalyzed approach is the amidation of aryl halides with ureas. A general method for synthesizing unsymmetrically substituted ureas using a palladium catalyst with a novel bipyrazole ligand (bippyphos) has been developed. This method allows for the efficient coupling of aryl chlorides and bromides with various ureas organic-chemistry.org.

| Aryl Halide 1 | Aryl Halide 2 | Urea Source | Catalyst System | Product | Yield | Reference |

| 1-Bromo-2,4-dimethylbenzene | 1-Bromo-3-chlorobenzene | Benzylurea | Pd2(dba)3 / Ligand | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | Good to Excellent (expected) | nih.gov |

| 3-Chlorobromobenzene | - | Phenylurea | Pd2(dba)3 / Bippyphos | 1-(3-Chlorophenyl)-3-phenylurea | High (example) | organic-chemistry.org |

Metal-Free Urea Formation Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry.

One such strategy involves the use of hypervalent iodine reagents. A metal-free synthesis of unsymmetrical diaryl ureas can be achieved through the reaction of anilines with diaryliodonium salts. This method allows for the diarylation of amines under mild, open-air conditions nih.gov.

Another approach involves the in situ generation of isocyanates from amines and carbon dioxide, followed by reaction with another amine. This provides a mild and metal-free synthesis of unsymmetrical ureas. The carbamic acid intermediate, formed from the arylamine and CO2, is dehydrated using activated sulfonium reagents to generate the isocyanate nih.gov.

Solvent-free synthesis under microwave irradiation also represents a green and efficient metal-free approach. The reaction of an isocyanate with an amine can be carried out by simply mixing the neat reactants and irradiating them in a microwave oven for a few minutes, often resulting in excellent yields sci-hub.se.

| Reactant 1 | Reactant 2 | Reagent/Condition | Product | Yield | Reference |

| 3-Chloroaniline | 2,4-Dimethylphenyl-iodonium salt | Base | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | Good (expected) | nih.gov |

| 3-Chloroaniline | 2,4-Dimethylaniline | CO2, Dehydrating agent | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | Good (expected) | nih.gov |

| 3-Chlorophenyl isocyanate | 2,4-Dimethylaniline | Microwave, Solvent-free | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | 80-95% (analogous) | sci-hub.se |

Novel and Green Synthesis Techniques

The development of novel and environmentally benign synthetic methods is a continuous effort in organic chemistry. For the synthesis of aryl ureas, this includes the use of continuous-flow technologies.

Continuous-Flow Synthesis of Aryl Urea Compounds

Continuous-flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better process control, improved scalability, and often higher yields. The synthesis of ureas in continuous-flow systems has been explored, particularly for reactions involving hazardous intermediates like isocyanates.

A continuous-flow system consisting of two sequential microreactors has been developed for the synthesis of unsymmetrical ureas. This method starts from tert-butoxycarbonyl (Boc)-protected amines, which are converted to isocyanates in the first reactor and then reacted with another amine in the second reactor. This approach allows for short reaction times under mild conditions researchgate.net. For the synthesis of 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea, a similar setup could be envisioned, where one of the anilines is first converted to its Boc-protected form.

The synthesis of thioureas, which are structurally related to ureas, has also been successfully demonstrated in a continuous-flow multicomponent reaction, highlighting the potential of this technology for the synthesis of urea derivatives as well mdpi.com.

| Starting Material 1 | Starting Material 2 | Reactor Setup | Conditions | Product | Throughput/Yield | Reference |

| Boc-3-chloroaniline | 2,4-Dimethylaniline | Two sequential microreactors | Mild temperature, short residence time | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | High (expected) | researchgate.net |

| Isocyanide, Amine, Sulfur | - | T-mixer and reaction coil | 80 °C, 6.5 min residence time | Thiourea derivatives | High yields | mdpi.com |

Hypervalent Iodine Reagent-Mediated Urea Synthesis

A modern and efficient approach to the synthesis of unsymmetrical ureas, such as 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, involves the use of hypervalent iodine reagents. nih.gov This method offers a metal-free and mild alternative to traditional synthetic routes. The reaction proceeds via the coupling of an amide and an amine, mediated by a hypervalent iodine(III) reagent like diacetoxyiodobenzene (PhI(OAc)₂). nih.gov

For the synthesis of the target compound, this would involve the reaction of 3-chlorobenzamide with 2,4-dimethylaniline, or alternatively, 2,4-dimethylbenzamide with 3-chloroaniline, in the presence of PhI(OAc)₂. This method is notable for its broad substrate scope and tolerance of various functional groups, proceeding under mild conditions without the need for high temperatures or an inert atmosphere. nih.gov The reaction is believed to proceed through a Hofmann-type rearrangement of the primary amide, facilitated by the hypervalent iodine reagent, to generate an in-situ isocyanate intermediate. This reactive intermediate is then trapped by the amine to form the final unsymmetrical urea product. organic-chemistry.org

Reaction Scheme:

Reactants: 3-Chlorobenzamide and 2,4-Dimethylaniline

Reagent: Diacetoxyiodobenzene (PhI(OAc)₂)

Product: 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

| Starting Amide | Starting Amine | Reagent | Conditions | Product Yield |

| 3-Chlorobenzamide | 2,4-Dimethylaniline | PhI(OAc)₂ | Mild, Metal-free | High |

| 2,4-Dimethylbenzamide | 3-Chloroaniline | PhI(OAc)₂ | Mild, Metal-free | High |

Derivatization Reactions of the Urea Moiety

The urea functional group and its associated aromatic rings in 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea offer multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atoms of the urea moiety can undergo alkylation. Direct N-alkylation of ureas can be challenging, as O-alkylation to form isoureas can be a competing reaction. google.com However, under specific conditions, N-alkylation can be achieved. One method involves reacting the urea with an alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a solid base and a phase-transfer catalyst in an inert diluent. google.comjustia.com For instance, reacting 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea with an alkyl halide like methyl iodide in the presence of powdered potassium hydroxide and a phase-transfer catalyst in a solvent such as toluene or dimethyl sulfoxide would be expected to yield the corresponding N-alkylated product. justia.com

N-Acylation: N-acylation introduces an acyl group onto one of the urea nitrogens. This can be accomplished by reacting the parent urea with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. researchgate.net For example, treatment of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea with acetyl chloride in the presence of a non-nucleophilic base like triethylamine would lead to the corresponding N-acetylated derivative. These reactions provide access to N-acylureas, which are valuable intermediates in organic synthesis. researchgate.netreading.ac.uk

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Solid base, Phase-transfer catalyst | N-Alkyl urea |

| N-Acylation | Acyl chloride, Base | N-Acyl urea |

Functionalization of Aromatic Rings

The two aromatic rings of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea are susceptible to electrophilic aromatic substitution and metal-catalyzed C-H functionalization, with the urea moiety often acting as a directing group.

Directed C-H Functionalization: The urea group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, typically favoring substitution at the ortho-position of the N-aryl ring. researchgate.netnih.gov For example, a copper(II)-catalyzed ortho C-H nitration of aryl ureas has been developed using iron(III) nitrate nonahydrate as the nitrating agent. researchgate.net Applying this protocol to 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea could potentially lead to the selective nitration of the 2-position of the 3-chlorophenyl ring or the 3- or 5-position of the 2,4-dimethylphenyl ring, depending on steric and electronic factors. Palladium-catalyzed C-H arylations have also been demonstrated for aryl ureas, enabling the formation of biaryl structures. nih.gov

Directed Ortho-Metalation (DoM): The urea functionality can also serve as a directed metalation group (DMG). baranlab.orgwikipedia.orgorganic-chemistry.org In this strategy, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the directing group. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. For 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, this could enable regioselective functionalization at the C2 position of the 3-chlorophenyl ring.

| Functionalization Method | Reagents | Position of Substitution |

| Cu(II)-Catalyzed Nitration | Fe(NO₃)₃·9H₂O, CuCl₂·2H₂O | Ortho to urea group |

| Directed Ortho-Metalation | n-BuLi, Electrophile (E+) | Ortho to urea group |

Mechanistic Investigations of Urea Bond Formation

The most common and direct method for forming the urea bond in unsymmetrical diaryl ureas is the reaction between an isocyanate and an amine. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

Mechanism of Isocyanate-Amine Reaction:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., 2,4-dimethylaniline) attacks the electron-deficient carbonyl carbon of the isocyanate (e.g., 3-chlorophenyl isocyanate).

Proton Transfer: This initial attack forms a zwitterionic intermediate. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable urea product.

This reaction is typically fast and proceeds readily at room temperature without the need for a catalyst. commonorganicchemistry.com

In-situ Isocyanate Generation: Isocyanates themselves can be generated in situ from primary amides via the Hofmann rearrangement . organic-chemistry.orgchemistrysteps.comwikipedia.org In this reaction, a primary amide is treated with bromine and a strong base (like sodium hydroxide). The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to form an isocyanate. wikipedia.org This isocyanate is a transient intermediate and is immediately trapped by an amine present in the reaction mixture to yield the urea. organic-chemistry.org This pathway is relevant to the hypervalent iodine-mediated synthesis mentioned earlier, where the iodine reagent facilitates a similar rearrangement. nih.govorganic-chemistry.org

Based on a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the compound "1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea" that is required to fully populate the requested article structure.

To generate a thorough, informative, and scientifically accurate article according to the detailed outline provided, specific experimental results from advanced analytical techniques are necessary. However, searches for this particular compound have not yielded the required in-depth data for the following sections:

Advanced Structural Characterization and Spectroscopic Analysis of Substituted Aryl Ureas

Solution-Phase Structural Characterization

Mass Spectrometry Techniques for Structural Confirmation:While basic mass data is available, there are no published studies on the advanced mass spectrometric analysis of this compound, such as detailed fragmentation pathway elucidation through techniques like MS/MS or high-resolution mass spectrometry.

Due to the absence of this specific and detailed research data, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on "1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea". Proceeding would require speculation or the use of data from other compounds, which would violate the explicit instructions of the prompt.

Conformational Isomerism and Molecular Dynamics in Solution and Solid States

In the solid state, N,N'-diaryl ureas predominantly adopt a planar, trans-trans conformation regarding the N-H bonds, which facilitates the formation of robust intermolecular hydrogen bonds. nih.gov The aryl rings, however, can exhibit different orientations. While specific crystallographic data for 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea are not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea shows a nearly coplanar arrangement of the two phenyl rings, with an inter-ring dihedral angle of just 8.70(7)°. nih.gov In this conformation, the molecule is almost flat, with torsion angles (C–N–C–C) approaching 180°. nih.gov

Conversely, steric hindrance from substituents can force the rings out of planarity. In the structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the central urea (B33335) plane is 51.1°, highlighting the significant twisting that can occur to accommodate substituents. researchgate.net Given the presence of two methyl groups on the 2,4-dimethylphenyl ring, one of which is in the ortho position, it is highly probable that 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea adopts a non-planar conformation in the solid state to minimize steric repulsion.

Computational studies and variable temperature NMR experiments on similar diaryl ureas reveal that multiple conformers can exist in solution. nih.govnih.gov The dynamics in solution involve rotation around the Ar–N bonds. For many N,N'-diaryl ureas, a conformation where the two aryl rings are disposed cis to one another (in relation to the urea backbone) is preferred. nih.govresearchgate.net However, for sterically hindered molecules, particularly those with bulky ortho substituents, conformations where one aryl ring points away from the other may also be populated. nih.govresearchgate.net The energetic barriers for these rotations determine the rate of interconversion between conformers. This dynamic behavior is crucial as the population of different conformers can be influenced by the solvent environment, affecting the molecule's interaction capabilities. acs.org

Molecular dynamics simulations, often employed to study the interaction of diaryl ureas with biological targets, confirm the flexibility of the urea linkage and the ability of the aryl rings to adapt their orientation to fit within binding pockets. mdpi.com These simulations show that while certain conformations are energetically preferred, the molecule can sample a range of torsional angles, indicating a dynamic equilibrium in solution.

| Parameter | Observed Value in Analogs | Probable Value for 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea | Reference |

| Inter-ring Dihedral Angle | 8.70(7)° (in 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea) | Expected to be > 10° due to steric hindrance from ortho-methyl group | nih.gov |

| Aryl-Urea Plane Dihedral Angle | 51.1° (in 1-(2-chlorophenyl)-3-(p-tolyl)urea) | Expected to be significant (>30°) for the 2,4-dimethylphenyl ring | researchgate.net |

| Conformation in Solution | Predominantly cis orientation of aryl rings | Dynamic equilibrium between cis and other conformers | nih.govresearchgate.net |

Spectroscopic Probes for Intermolecular Interactions

Spectroscopic techniques are invaluable for elucidating the nature and extent of intermolecular interactions, particularly the hydrogen bonds that are characteristic of urea derivatives.

Infrared (IR) Spectroscopy is highly sensitive to the hydrogen-bonding state of the urea moiety. The key vibrational modes are the N–H stretching and the C=O stretching (Amide I band).

N–H Stretching: In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the N–H stretching vibration typically appears as a sharp band above 3400 cm⁻¹. In the solid state, where extensive N–H···O=C hydrogen bonding occurs, this band broadens and shifts to a lower frequency, usually in the range of 3300–3350 cm⁻¹.

C=O Stretching (Amide I): The carbonyl stretching frequency is also a reliable indicator of hydrogen bonding. A "free" carbonyl group (not acting as a hydrogen bond acceptor) absorbs at a higher wavenumber, typically around 1690 cm⁻¹. When the carbonyl oxygen participates in hydrogen bonding, the C=O bond is weakened and elongated, causing the absorption frequency to shift to a lower value, commonly observed in the 1630–1660 cm⁻¹ region for solid-state ureas.

This shift allows for the quantitative analysis of different hydrogen-bonded states. In mixtures or solutions, the carbonyl band can often be deconvoluted into multiple components representing "free," "disordered" (singly hydrogen-bonded), and "ordered" (doubly hydrogen-bonded) urea groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms in solution.

¹H NMR: The chemical shift of the N–H protons is a direct probe of hydrogen bonding. In a non-interacting environment, the N–H resonance appears at a lower chemical shift (further upfield). As the strength of hydrogen bonding increases, the proton becomes more deshielded, and its resonance shifts downfield to a higher ppm value. For diaryl ureas in solvents like DMSO-d₆, which is a hydrogen bond acceptor, the N–H signals are often observed as distinct singlets in the range of 8.5–9.5 ppm. The precise chemical shift can be influenced by concentration and temperature, which affect the equilibrium between monomeric and hydrogen-bonded species. In a study of a related compound, (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl) urea, the two N-H protons were observed at 6.83–6.99 ppm and a distinct singlet at 8.63 ppm, illustrating the sensitivity of these protons to their specific environment. mdpi.com

¹³C NMR: The resonance of the carbonyl carbon is also affected by hydrogen bonding, though to a lesser extent than the N–H proton signal. Participation in hydrogen bonding typically causes a slight downfield shift in the C=O signal.

These spectroscopic methods, by detecting the subtle electronic changes that occur upon the formation of non-covalent bonds, serve as powerful tools for characterizing the extensive intermolecular hydrogen-bonding networks that define the structure and properties of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea in both solid and solution phases.

| Spectroscopic Probe | Typical Frequency/Shift (Free) | Typical Frequency/Shift (H-Bonded) | Information Gained |

| IR (N-H Stretch) | >3400 cm⁻¹ | 3300–3350 cm⁻¹ | Presence and strength of N-H donor participation in H-bonds. |

| IR (C=O Stretch) | ~1690 cm⁻¹ | 1630–1660 cm⁻¹ | Presence and extent of C=O acceptor participation in H-bonds. |

| ¹H NMR (N-H Proton) | Lower δ (e.g., 6-8 ppm) | Higher δ (e.g., 8.5-9.5 ppm in DMSO) | Evidence of H-bonding in solution; can indicate relative bond strength. |

Computational Chemistry and Theoretical Modeling of Urea Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT studies on analogous urea (B33335) derivatives reveal that the urea functionality exhibits significant electron delocalization across the N-C-N-O system. nih.gov Calculations for 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea would likely show a high electron density on the carbonyl oxygen atom, making it a primary hydrogen bond acceptor. The chlorine and methyl substituents on the phenyl rings are expected to modulate the electronic properties. The chlorine atom, being electron-withdrawing, would influence the charge distribution on the 3-chlorophenyl ring, while the electron-donating methyl groups would affect the 2,4-dimethylphenyl ring.

Key energetic parameters derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability. DFT calculations on similar compounds suggest that substitutions on the aromatic rings can tune this energy gap. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea (Note: These values are representative and would be determined by specific DFT calculations.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For a flexible molecule like 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, MD simulations are essential for exploring its conformational landscape. The key rotatable bonds are those connecting the phenyl rings to the urea nitrogen atoms.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in solution, or in a condensed phase. For N,N'-diarylureas, the relative orientation of the two phenyl rings is a defining conformational feature. These compounds typically favor a trans-trans conformation in the solid state, which facilitates the formation of strong hydrogen-bonded networks. nih.gov MD simulations would allow for the characterization of the rotational energy barriers around the C-N bonds and the dihedral angle distributions, providing a dynamic picture of the molecule's flexibility. Such simulations on related urea compounds have been used to understand their stability and interactions. jppres.com

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. researchgate.netnih.gov For 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, QSPR models could be developed to predict properties such as melting point, solubility, and chromatographic retention times based on a set of calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, a QSPR model for predicting the melting point of a series of substituted phenylureas might use descriptors like molecular weight, polar surface area, and specific quantum-chemical parameters derived from DFT calculations. nih.gov Such models are valuable for the rational design of new materials with desired physicochemical properties without the need for exhaustive experimental synthesis and characterization.

Table 2: Examples of Molecular Descriptors for QSPR Studies of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

| Descriptor Type | Example Descriptor | Predicted Property Correlation |

| Constitutional | Molecular Weight | Melting Point, Boiling Point |

| Topological | Wiener Index | Solubility |

| Geometrical | Molecular Surface Area | Chromatographic Retention |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Forces |

Analysis of Hydrogen Bonding Networks and Strengths via Computational Methods

The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), making it a fundamental building block in supramolecular chemistry. nih.govmdpi.com Computational methods can be used to analyze and quantify the hydrogen bonding networks that 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can form.

In the solid state, N,N'-disubstituted ureas typically form one-dimensional chains or tapes where molecules are linked by N-H···O=C hydrogen bonds. acs.orgnih.gov Quantum chemical calculations can determine the geometry and energy of these hydrogen bonds. For example, the distance between the donor hydrogen and acceptor oxygen (H···O) and the N-H···O angle can be precisely calculated. The strength of these bonds can be estimated through methods like Atoms in Molecules (AIM) theory or by calculating the binding energy of a hydrogen-bonded dimer. Computational studies on similar urea derivatives have shown that the substituents on the phenyl rings can influence the strength and geometry of these interactions. brighton.ac.uk

Theoretical Insights into Reactivity and Reaction Mechanisms of Urea Functional Groups

Theoretical methods provide deep insights into the reactivity of the urea functional group and the mechanisms of its reactions. The electronic structure calculated by DFT can be used to predict sites of electrophilic or nucleophilic attack. For the urea group in 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, the carbonyl carbon is an electrophilic center, while the oxygen and nitrogen atoms are nucleophilic.

Computational studies can model reaction pathways, for example, the hydrolysis of urea. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies and reaction rates. For substituted ureas, theoretical calculations can explain how different functional groups on the phenyl rings affect the reactivity of the urea core through inductive and resonance effects.

Prediction of Supramolecular Assembly Geometries

Predicting how individual molecules of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea will self-assemble into larger, ordered structures like crystals or gels is a significant challenge in computational chemistry. This process, often referred to as crystal structure prediction, involves searching for the most thermodynamically stable packing arrangements of the molecule.

These prediction methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. The intermolecular interactions, dominated by N-H···O=C hydrogen bonds and supplemented by weaker van der Waals and π-π stacking interactions between the phenyl rings, are critical in determining the final structure. rsc.org Computational studies on the self-assembly of urea derivatives have successfully related molecular structure to the resulting supramolecular architecture, aiding in the design of functional materials like organogels. rsc.orgsc.edu

Supramolecular Chemistry and Self Assembly of Substituted Aryl Ureas

Principles of Hydrogen Bond-Driven Self-Assembly in Urea (B33335) Systems

The self-assembly of urea derivatives is primarily dictated by the formation of robust and directional hydrogen bonds. The urea moiety possesses two N-H groups that act as hydrogen bond donors and a carbonyl group (C=O) that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of a characteristic bifurcated N-H···O hydrogen bond, leading to strong and highly directional intermolecular interactions. mdpi.com This fundamental interaction is the driving force behind the organization of urea molecules into larger, ordered supramolecular structures. In systems like 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, these hydrogen bonds are the primary non-covalent interactions that guide the self-assembly process.

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Architectures

The directional nature of the N-H···O hydrogen bonds in aryl ureas typically promotes the formation of one-dimensional (1D) tapes or chains. In many crystalline structures of diaryl ureas, molecules are linked head-to-tail, forming infinite linear chains. For instance, in the crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, molecules form one-dimensional chains through intermolecular N-H···O hydrogen bonds. nih.gov

Role of Substituent Effects (Chlorophenyl and Dimethylphenyl Groups) on Self-Organization

The substituents on the aryl rings play a critical role in modulating the self-assembly behavior of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects: The 3-chlorophenyl group, with its electron-withdrawing chloro substituent, can influence the acidity of the adjacent N-H proton, thereby affecting the strength of the hydrogen bonds. Generally, electron-withdrawing groups enhance the hydrogen bond donor capacity of the N-H group, potentially leading to stronger intermolecular interactions and more stable supramolecular assemblies.

The interplay between the electronic effects of the chloro group and the steric hindrance of the dimethylphenyl group will ultimately determine the final self-assembled structure of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea.

Co-crystallization and Host-Guest Chemistry with Urea Scaffolds

The robust hydrogen-bonding capabilities of the urea functionality make it an excellent building block for co-crystallization. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. Urea and its derivatives can form co-crystals with a variety of molecules that possess complementary hydrogen bonding sites, such as carboxylic acids or other hydrogen bond acceptors. nih.govresearchgate.net

Stimuli-Responsive Supramolecular Systems based on Urea Interactions

Supramolecular systems based on non-covalent interactions, such as the hydrogen bonds in urea assemblies, can exhibit responsiveness to external stimuli like pH, temperature, or light. sigmaaldrich.commdpi.com This is because the relatively weak nature of these bonds allows for their disruption and reformation under changing environmental conditions.

For instance, changes in pH can alter the protonation state of molecules in the system, thereby affecting their hydrogen-bonding ability and leading to a disassembly or rearrangement of the supramolecular structure. Similarly, an increase in temperature can provide sufficient thermal energy to overcome the hydrogen bonds, causing a transition from an ordered, assembled state to a disordered, disassembled state. While the stimuli-responsive behavior of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea has not been specifically reported, the inherent nature of its hydrogen-bonded network suggests a potential for such properties.

Surface Adsorption and Molecular Organization at Interfaces

The ability of urea derivatives to self-assemble can also manifest at interfaces, leading to the formation of ordered molecular layers on solid substrates. The adsorption and organization of these molecules on a surface are governed by a combination of molecule-surface interactions and intermolecular hydrogen bonding.

Applications of Substituted Aryl Ureas in Materials Science

Urea-Containing Monomers in Polymer Synthesis (e.g., Polyureas)

Substituted ureas serve as crucial monomers in the synthesis of polymers, most notably polyureas. nih.gov Polyureas are a class of elastomers and thermoplastics known for their excellent mechanical properties and thermal stability, largely due to the dense network of hydrogen bonds formed between the urea (B33335) linkages in adjacent polymer chains. nih.govresearchgate.net Traditionally, polyureas are synthesized through the reaction of diisocyanates with diamines, a process that involves hazardous isocyanate precursors. rsc.orgresearchgate.net

Recent advancements have focused on safer, isocyanate-free synthetic routes where urea itself or its derivatives act as monomers. rsc.orgdigitellinc.com One such method is the solvent-free melt polycondensation of urea with a combination of linear and aromatic diamines. rsc.org This approach avoids the environmental and health hazards associated with isocyanates and allows for the direct incorporation of less nucleophilic aromatic diamines, which was previously a challenge. rsc.org By adjusting the ratio of monomers, polyureas with a wide spectrum of mechanical properties, from soft elastomers to high-modulus thermoplastics, can be created. rsc.org The resulting polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C. rsc.org

Another isocyanate-free method involves the melt polycondensation of monomeric diamines and urea to produce linear polyurea copolymers. researchgate.netelsevierpure.com This technique is advantageous as it can be performed without solvents or catalysts, offering a more commercially viable and environmentally friendly alternative to traditional industrial processes for producing high-performance elastomers. researchgate.netelsevierpure.com

| Polymer Synthesis Method | Monomers | Key Advantage | Resulting Material Properties |

| Traditional Synthesis | Diisocyanates, Diamines | Fast reaction at room temperature | High-performance elastomers and thermoplastics |

| Isocyanate-Free Melt Polycondensation | Urea, Linear Diamine, Aromatic Diamine | Avoids hazardous isocyanates; allows use of less nucleophilic diamines | Tunable mechanical properties (Young's moduli from 3 MPa to 1.1 GPa), high thermal stability (>318°C) rsc.org |

| Isocyanate-Free Melt Polycondensation | Urea, Disiloxane Diamine | Solvent- and catalyst-free | Optically clear, mechanically ductile films; high strain at break (495% to 1180%) researchgate.net |

Engineering of Supramolecular Polymers and Gels with Urea Linkages

The directional and self-complementary hydrogen bonding of the urea group is a powerful tool for engineering supramolecular structures like polymers and gels. tue.nl Unlike conventional polymers based on covalent bonds, supramolecular polymers are formed through non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov This makes them dynamic and responsive to external stimuli. nih.govjst.go.jp

Low-molecular-weight gelators (LMWGs) based on urea derivatives can self-assemble in various solvents to form three-dimensional fibrous networks that immobilize the solvent, creating a supramolecular gel. tue.nljst.go.jp The formation and stability of these gels are dictated by the interplay of hydrogen bonds, π–π stacking between aromatic rings, and van der Waals interactions. tue.nl The structure of the urea-based gelator molecule can be precisely designed to control the properties of the resulting gel. jst.go.jp For instance, attaching different alkyl or aryl groups to the urea core influences its gelation ability in different media, from organic solvents to water. jst.go.jp These gels can be responsive to stimuli such as pH, temperature, or the presence of specific anions, leading to reversible gel-to-sol transitions. jst.go.jprsc.org

The key to this behavior is the urea group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting the formation of continuous, one-dimensional chains or tapes through bifurcated N-H···O=C hydrogen bonds. tue.nl This robust and directional interaction is significantly stronger than the single hydrogen bonds found in amides or urethanes, leading to highly stable assemblies. tue.nl

Development of Advanced Materials Exhibiting Strong Intermolecular Interactions

The development of advanced materials often hinges on controlling intermolecular interactions to achieve desired bulk properties. Substituted aryl ureas are exemplary in this regard, as the urea moiety provides exceptionally strong and reliable hydrogen bonds that can be harnessed to create highly ordered and robust materials. tue.nl The energy of the bidentate hydrogen bond between urea groups is significant, calculated to be around 44.8 kJ·mol⁻¹, which explains the high stability of the resulting aggregates. tue.nl

This strong interaction is exploited in the design of materials where toughness and resilience are paramount. By integrating urea functional groups into polymer backbones, materials with enhanced strength and stiffness can be produced. reading.ac.uk These interactions act as physical crosslinks, reinforcing the material without the need for permanent covalent crosslinks. rsc.org This physical crosslinking is reversible, which is a key feature in the design of self-healing and reprocessable materials.

Furthermore, the predictable nature of urea-based hydrogen bonding has made it a cornerstone of crystal engineering. rsc.org By designing molecules with specific geometries and urea functionalities, chemists can direct the self-assembly of these molecules into crystalline solids with desired architectures and properties. The interplay between the strong urea-urea hydrogen bonds and weaker interactions from other parts of the molecule allows for fine control over the final solid-state structure.

Influence of Urea Groups on Mechanical and Thermal Properties of Polymeric Materials

The incorporation of urea groups into a polymer's structure has a profound impact on its mechanical and thermal properties. The primary reason is the formation of dense hydrogen-bonding networks within the material. nih.govnih.gov In segmented polymers like polyurethanes and polyureas, the urea groups are typically part of the "hard segments," which tend to phase-separate from the more flexible "soft segments." nih.gov

Mechanical Properties: The strong, bidentate hydrogen bonds between urea groups in the hard domains act as physical crosslinks, significantly enhancing the material's tensile strength, modulus, and toughness. rsc.orgnih.gov Compared to analogous polyurethanes where the urethane (B1682113) group forms weaker, single hydrogen bonds, polyureas generally exhibit superior mechanical performance. mdpi.com The presence of these strong physical crosslinks leads to materials that behave like robust elastomers, capable of withstanding significant strain before failure. rsc.orgnih.gov Adjusting the content of the urea-containing hard segments allows for precise tuning of mechanical properties, from soft and flexible to hard and rigid. rsc.org

Thermal Properties: The extensive hydrogen bonding also enhances the thermal stability of polymeric materials. rsc.orgacs.org A significant amount of thermal energy is required to disrupt the hydrogen-bonded network and induce chain mobility (glass transition) or melting. Consequently, polymers containing urea groups typically have higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their non-urea-containing counterparts. nsf.govtandfonline.com The thermal degradation temperature of polyureas is also high, often with decomposition beginning well above 300°C, indicating that the urea linkage itself is thermally stable. rsc.orgacs.org

| Polymer System | Influence of Urea Group | Resulting Property Change |

| Semi-aromatic Polyureas | Bidentate hydrogen bonding acts as physical crosslinks | Young's modulus can be varied by three orders of magnitude (3 MPa to 1.1 GPa) rsc.org |

| Segmented Polyurethane Ureas | Highly polar urea groups enhance H-bonding in hard segments | Increased tensile strength (30-60 MPa) and decreased creep under load nih.gov |

| Poly(urea ester)s | H-bonding from urea groups enhances chain aggregation | Higher melting temperatures compared to corresponding aliphatic polyesters nsf.gov |

| Rosin-Based Poly(urethane-urea) | Hard segment degradation corresponds to urethane-urea linkages | First stage of thermal degradation occurs between 200-400°C acs.org |

Design of Functional Materials Utilizing Urea's Hydrogen Bonding Capabilities (Excluding Specific Product Data)

The reliability and directionality of the urea group's hydrogen bonds make it a prime candidate for the design of functional materials where molecular recognition and self-assembly are key. royalsocietypublishing.org Functional materials can be designed to perform specific tasks, such as sensing, catalysis, or controlled release, by leveraging these non-covalent interactions. royalsocietypublishing.orgrsc.org

One strategy involves creating materials with specific binding sites. The N-H donors and the carbonyl oxygen acceptor of the urea group can form multiple hydrogen bonds with a target molecule, leading to strong and selective binding. rsc.org This principle is used in the development of sensors where the binding of an analyte to a urea-functionalized surface or polymer matrix results in a detectable signal. For example, anion-tunable gels have been developed where the gelation process is controlled by the binding of specific anions to the urea-based gelator molecules. rsc.orgsemanticscholar.org

In catalysis, urea derivatives can act as organocatalysts, using their hydrogen-bonding ability to activate substrates and control the stereochemistry of a reaction. rsc.org By immobilizing these urea-based catalysts within a porous material like a metal-organic framework (MOF), issues of catalyst separation and recycling can be overcome. rsc.org The design of such materials involves the precise positioning of urea groups within the pores of the framework to create a tailored catalytic environment. rsc.org

Self-Healing and Responsive Materials incorporating Urea Scaffolds

The dynamic nature of the hydrogen bonds in urea-based materials makes them ideal for creating self-healing and responsive systems. rsc.orgnih.gov Self-healing materials have the intrinsic ability to repair damage, significantly extending their lifespan. nih.gov In materials crosslinked by urea-urea hydrogen bonds, when a fracture occurs, the hydrogen bonds are broken. However, if the fractured surfaces are brought back into contact, the hydrogen bonds can reform, restoring the material's mechanical integrity. nih.gov

Recent research has also made the highly stable covalent urea bond itself dynamic and reversible through the mediation of certain catalysts, such as zinc salts. rsc.org This allows for the development of a novel class of self-healing polyurea materials. At elevated temperatures or in the presence of a catalyst, the urea bonds can break and reform, enabling the material to flow and heal cracks or scratches. rsc.org Upon cooling or removal of the catalyst, the network solidifies, locking in the healed structure. This approach combines the robustness of a covalently crosslinked network with the reprocessability and healability of a dynamic system. rsc.org

Furthermore, the introduction of reversible imine bonds alongside hydrogen bonds in poly(hydroxyurethane-urea) networks has led to materials that exhibit thermoplastic-like reprocessability, excellent self-healing efficiency, and closed-loop recyclability. nih.govmdpi.com These materials can be degraded under mild conditions and the components recovered and reused to synthesize new materials without loss of performance, contributing to a circular economy for plastics. nih.gov

Challenges and Future Perspectives in the Academic Research of Diaryl Ureas

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of unsymmetrical diaryl ureas, such as 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, has traditionally been achieved through the reaction of an amine with an isocyanate. While effective, this method often involves the use of hazardous reagents like phosgene or its derivatives for the preparation of the isocyanate precursor. The development of more efficient and sustainable synthetic methodologies is a key challenge in this field.

Recent advancements have focused on greener alternatives that avoid the use of toxic reagents and minimize waste generation. One such approach is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, which allows for the one-pot synthesis of unsymmetrical ureas with a broad functional group tolerance. Another promising strategy involves the use of hypervalent iodine reagents, such as PhI(OAc)2, to mediate the coupling of amides and amines under mild, metal-free conditions. mdpi.com Electrosynthesis, coupling nitrate ions with CO2, is also being explored as a sustainable pathway for urea (B33335) synthesis. rsc.org

Future research in this area will likely focus on the development of catalytic methods that utilize abundant and non-toxic starting materials. The direct carbonylation of amines with carbon dioxide is a particularly attractive, albeit challenging, route. The exploration of flow chemistry and microwave-assisted synthesis also holds promise for accelerating reaction rates and improving yields, contributing to more sustainable manufacturing processes.

Table 1: Comparison of Synthetic Methodologies for Unsymmetrical Diaryl Ureas

| Methodology | Reagents | Advantages | Challenges |

|---|---|---|---|

| Classical Amine-Isocyanate Reaction | Aryl amine, Aryl isocyanate | High yields, well-established | Use of hazardous isocyanates |

| Palladium-Catalyzed Cross-Coupling | Aryl halide/triflate, Sodium cyanate, Amine | One-pot synthesis, good functional group tolerance | Residual metal contamination, catalyst cost |

| Hypervalent Iodine-Mediated Coupling | Amide, Amine, PhI(OAc)2 | Metal-free, mild conditions | Stoichiometric use of the iodine reagent |

| Electrosynthesis | Nitrate ions, CO2 | Sustainable, uses waste products | Requires specialized equipment, efficiency can be low |

Advanced Characterization of Dynamic Supramolecular Assemblies

A defining feature of diaryl ureas is their ability to self-assemble into well-ordered supramolecular structures through intermolecular N-H···O=C hydrogen bonds. nih.gov These interactions lead to the formation of one-dimensional tapes or ribbons, which can further organize into more complex two- and three-dimensional architectures. The dynamic nature of these assemblies, where the equilibrium between assembled and disassembled states can be influenced by external stimuli, is of significant fundamental interest.

Advanced characterization techniques are crucial for elucidating the structure and dynamics of these supramolecular assemblies. Single-crystal X-ray diffraction provides precise information about the molecular conformation and intermolecular interactions in the solid state. researchgate.net For studying these assemblies in solution or in more complex environments like hydrogels, a combination of spectroscopic and microscopic methods is employed. mdpi.com These include Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to probe hydrogen bonding, and scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize the morphology of the aggregates.

Future challenges lie in the real-time observation of the assembly and disassembly processes. Techniques such as temperature-controlled atomic force microscopy (AFM) and super-resolution microscopy could provide unprecedented insights into the kinetics and mechanisms of supramolecular polymerization. Furthermore, the characterization of these assemblies at interfaces and in device-relevant configurations will be essential for their application in materials science.

Predictive Computational Models for Urea Chemistry and Materials Design

Computational modeling has emerged as a powerful tool for understanding the structure, properties, and reactivity of diaryl ureas. Quantum chemical methods, such as density functional theory (DFT), can be used to calculate molecular geometries, electronic structures, and vibrational frequencies. These calculations provide insights into the nature of the urea functionality and the influence of the aryl substituents on its properties.

Molecular dynamics (MD) simulations are particularly valuable for studying the dynamic behavior of supramolecular assemblies. By simulating the movement of atoms and molecules over time, MD can reveal the mechanisms of self-assembly, the stability of different aggregated structures, and the response of the system to external stimuli. These simulations can also be used to predict the mechanical and thermal properties of materials derived from diaryl ureas.

A significant challenge in this area is the development of accurate and efficient computational models that can span multiple length and time scales. Combining quantum mechanical calculations with coarse-grained models could enable the simulation of large-scale assemblies over long periods. The integration of machine learning and artificial intelligence with these models could further accelerate the discovery and design of new urea-based materials with tailored properties.

Expansion of Organocatalytic Applications with Novel Urea Structures

The ability of the urea moiety to act as a hydrogen bond donor has led to the development of diaryl urea-based organocatalysts. These catalysts can activate electrophiles through hydrogen bonding, facilitating a wide range of chemical transformations with high efficiency and stereoselectivity. The modular nature of diaryl ureas allows for the fine-tuning of their catalytic activity by varying the substituents on the aryl rings.

While significant progress has been made in this area, the full potential of diaryl ureas in organocatalysis remains to be explored. The design and synthesis of novel urea structures with enhanced catalytic activity and broader substrate scope is an ongoing challenge. For example, the incorporation of additional functional groups that can participate in catalysis or the development of chiral ureas for asymmetric transformations are promising avenues of research.

Future perspectives include the application of these organocatalysts in complex multi-step syntheses and their immobilization on solid supports for easy recovery and reuse. The development of photo- and electro-responsive urea catalysts, whose activity can be switched on and off with light or an electrical potential, represents an exciting frontier in this field.

Exploration of New Materials Science Paradigms Based on Urea Supramolecularity

The self-assembly of diaryl ureas into well-defined supramolecular polymers has opened up new possibilities in materials science. These materials exhibit interesting properties, such as stimuli-responsiveness and self-healing, which arise from the dynamic and reversible nature of the hydrogen bonds. Applications of these materials are being explored in areas such as drug delivery, tissue engineering, and soft robotics.

The exploration of new materials science paradigms based on urea supramolecularity is a key challenge. This includes the design of multi-component systems where diaryl ureas co-assemble with other molecules to form complex, functional materials. The incorporation of diaryl ureas into polymer networks to create hybrid materials with enhanced mechanical properties is another promising direction.

Future research will likely focus on the development of "smart" materials that can respond to multiple stimuli and perform complex functions. The integration of diaryl urea-based supramolecular assemblies with electronic components could lead to the development of novel sensors and actuators. The use of these materials in advanced manufacturing technologies, such as 3D printing, could enable the fabrication of complex structures with unprecedented precision.

Fundamental Understanding of Structure-Function Relationships in Chemical Systems (Excluding Any Biological Contexts)

A fundamental understanding of the relationship between the molecular structure of diaryl ureas and their chemical and physical properties is essential for the rational design of new functional molecules and materials. The systematic variation of the substituents on the aryl rings allows for the fine-tuning of properties such as solubility, melting point, and hydrogen bonding strength.

For 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, the chlorine atom on one phenyl ring and the two methyl groups on the other create an electronic and steric asymmetry that influences its self-assembly behavior and solid-state packing. The electron-withdrawing nature of the chlorine atom can affect the acidity of the N-H protons, while the bulky dimethylphenyl group can introduce steric hindrance that directs the formation of specific supramolecular motifs.

A key challenge is to develop a comprehensive understanding of how subtle changes in molecular structure translate into macroscopic properties. This requires a combination of experimental techniques, such as X-ray crystallography and spectroscopy, with computational modeling. The creation of large databases of structure-property data, combined with machine learning algorithms, could help to identify complex relationships and accelerate the discovery of new materials.

Table 2: Structure-Function Relationships in 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

| Structural Feature | Influence on Chemical/Physical Properties |

|---|---|

| Urea Moiety (-NH-CO-NH-) | Primary site for hydrogen bonding, enabling self-assembly into supramolecular structures. |

| 3-Chlorophenyl Group | Electron-withdrawing chlorine atom can modulate the acidity of the adjacent N-H proton and influence intermolecular interactions. |

| 2,4-Dimethylphenyl Group | Bulky methyl groups introduce steric hindrance, which can control the geometry of self-assembly and affect crystal packing. |

| Asymmetrical Substitution | Leads to a molecular dipole and can result in more complex and less predictable supramolecular arrangements compared to symmetrical diaryl ureas. |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via urea-forming reactions between substituted isocyanates and amines. A common method involves reacting 3-chlorophenyl isocyanate with 2,4-dimethylaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization includes monitoring reaction time (1–6 hours) and temperature (60–80°C) to maximize yield. Purity can be enhanced via recrystallization from ethanol or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorophenyl groups) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement. For example, similar urea derivatives show intermolecular N–H···O bonds stabilizing the structure .

- HRMS : Validate molecular weight (302.8 g/mol) with <2 ppm error .

Q. How is the compound’s solubility and stability assessed for in vitro biological studies?

Solubility is tested in DMSO (typical stock concentration: 10 mM) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability under physiological conditions (37°C, 24 hours) is monitored via HPLC to detect degradation products. Lipophilicity (logP) can be calculated as ~3.5 using computational tools, indicating moderate membrane permeability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends enhance antitumor activity in urea derivatives?

Substituent electronegativity and steric bulk critically influence activity. For example:

- Electron-withdrawing groups (e.g., –Cl, –NO₂) on the chlorophenyl ring improve binding to kinase targets like VEGFR-2 .

- Bulky groups (e.g., 2,4-dimethylphenyl) enhance hydrophobic interactions in enzyme pockets. A derivative with a 2-nitrobenzyl group showed IC₅₀ values <10 µM in leukemia cell lines .

- Comparative SAR Table :

| Substituent R₁ | Substituent R₂ | IC₅₀ (Jurkat J6) | Target Affinity |

|---|---|---|---|

| 3-Cl | 2,4-dimethyl | 8.2 µM | VEGFR-2, PD-L1 |

| 4-NO₂ | 2,4-dimethyl | 5.6 µM | c-Myc, Kinases |

| 3,4-diCl | 2,4,6-trimethyl | 12.4 µM | Oxidative enzymes |

Q. How can crystallographic data resolve contradictions in reported binding modes?

Discrepancies in binding modes (e.g., urea carbonyl acting as H-bond acceptor vs. donor) are resolved via:

Q. What strategies improve multi-target inhibition (e.g., VEGFR-2 and PD-L1) in analogs?

Hybrid scaffolds incorporating triazole or thiadiazole rings increase target promiscuity. For instance:

Q. How do soil metabolomics studies inform environmental persistence of this compound?

LC-HRMS tracks degradation products (e.g., 3-chloroaniline) in soil matrices. Sorption coefficients (Kd = 15–20 L/kg) indicate moderate retention in organic-rich soils, with half-life >30 days under aerobic conditions .

Methodological Notes

- Crystallography : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Twinning or disorder is addressed via PLATON analysis .

- Biological Assays : Prefer 3D spheroid models over 2D monolayers to mimic tumor microenvironments. Combine MTT assays with flow cytometry for apoptosis/necrosis differentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.